4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Antibacterial and Antioxidant Properties
A study synthesized a series of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, including compounds related to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride. The resulting hydrochlorides were found to have moderate antibacterial activity and significant antioxidant properties. Specifically, certain hydrochlorides demonstrated high antioxidant activity, indicating potential applications in fields where oxidative stress is a concern (Гаспарян et al., 2011).
Molecular and Crystal Structure Analysis
Another study characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally similar to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride. This research provided detailed insights into its molecular and crystal structure using X-ray diffraction, computational calculations, and FTIR spectrum. The precise structure and interactions within the crystal lattice could inform the chemical behavior and potential applications of related compounds, including 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Applications in Drug Development
Research on methylbenzenesulfonamide CCR5 antagonists, involving compounds structurally related to 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride, highlighted the potential of these compounds in HIV-1 infection prevention. This indicates a direction for the use of 4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride derivatives in therapeutic applications (Cheng De-ju, 2015).
Synthesis and Structural Characterization
Various studies focused on the synthesis and structural characterization of compounds with piperidine moieties, showcasing the versatility of this structural unit in developing new compounds with potential applications in different domains, such as materials science and medicinal chemistry. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was aimed at evaluating them as anticancer agents, indicating the biomedical relevance of these structures (Rehman et al., 2018).
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2-Methylpropanesulfonyl)methyl]piperidine Hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-methylpropylsulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S.ClH/c1-9(2)7-14(12,13)8-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRHYQIZRAOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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